molecular formula C17H14N2O4S B13661782 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid

6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid

Cat. No.: B13661782
M. Wt: 342.4 g/mol
InChI Key: FAFVSCDDAAIODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid is a complex organic compound with the molecular formula C17H14N2O4S and a molecular weight of 342.4 g/mol . This compound features a thiazole ring, a picolinic acid moiety, and a dimethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a wide range of chemical reactivity and biological activities.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C17H14N2O4S/c1-22-14-7-6-10(8-15(14)23-2)16-19-13(9-24-16)11-4-3-5-12(18-11)17(20)21/h3-9H,1-2H3,(H,20,21)

InChI Key

FAFVSCDDAAIODH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.